1,3-Dihydro-4-isobenzofuransulfonyl chloride
Description
1,3-Dihydro-4-isobenzofuransulfonyl chloride is a bicyclic sulfonyl chloride derivative characterized by a fused isobenzofuran ring system. The compound features a sulfonyl chloride (-SO₂Cl) group at the 4-position of the dihydroisobenzofuran scaffold, which confers high electrophilicity and reactivity. It is primarily utilized as a sulfonating agent in organic synthesis, enabling the introduction of sulfonate groups into target molecules. Its synthesis typically involves the chlorosulfonation of 1,3-dihydroisobenzofuran derivatives under controlled conditions, though specific protocols are often proprietary or tailored to industrial applications.
However, this structural feature may also reduce its thermal stability, necessitating careful handling and storage under inert atmospheres.
Properties
IUPAC Name |
1,3-dihydro-2-benzofuran-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c9-13(10,11)8-3-1-2-6-4-12-5-7(6)8/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOCTXURUISBSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C(=CC=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301259368 | |
| Record name | 1,3-Dihydro-4-isobenzofuransulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301259368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98475-11-7 | |
| Record name | 1,3-Dihydro-4-isobenzofuransulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98475-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-4-isobenzofuransulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301259368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-2-benzofuran-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-4-isobenzofuransulfonyl chloride typically involves the reaction of isobenzofuran derivatives with sulfonyl chloride reagents. One common method is the reaction of 1,3-dihydroisobenzofuran with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride product. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-4-isobenzofuransulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to convert the sulfonyl chloride to the corresponding sulfonic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the sulfonyl chloride to sulfinic acid.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acids: Formed by oxidation.
Sulfinic Acids: Formed by reduction.
Scientific Research Applications
Chemical Synthesis
1,3-Dihydro-4-isobenzofuransulfonyl chloride is primarily used as a reagent in organic synthesis. Its sulfonyl chloride group makes it a versatile electrophile, allowing it to participate in various reaction mechanisms:
- Sulfonylation Reactions : The compound can be utilized to introduce sulfonyl groups into organic molecules, enhancing their reactivity and solubility. This is particularly useful in the synthesis of sulfonamide antibiotics and other bioactive compounds.
- Formation of Sulfonamides : It reacts with amines to form sulfonamides, which are critical intermediates in drug development. This reaction can be exploited in the synthesis of various pharmaceutical agents.
- Synthesis of Isobenzofurans : The compound can also serve as a precursor for the synthesis of isobenzofuran derivatives, which are important in medicinal chemistry due to their diverse biological activities.
Pharmaceutical Applications
The pharmaceutical industry has shown significant interest in this compound due to its potential therapeutic applications:
- Anticancer Agents : Research has indicated that derivatives of isobenzofurans exhibit anticancer properties. The ability of this compound to modify existing drugs or create new analogs could lead to the development of more effective cancer treatments.
- Antimicrobial Activity : Compounds derived from this compound have demonstrated antimicrobial properties, making them candidates for new antibiotics or antifungal agents.
- Targeted Drug Delivery Systems : Its unique structure allows for the modification of drug molecules to enhance their delivery and efficacy. The incorporation of this compound into drug delivery systems could improve targeting mechanisms for specific diseases.
Materials Science
In materials science, this compound has potential applications in the development of new materials:
- Polymer Chemistry : The compound can be used as a monomer or crosslinking agent in polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability.
- Coatings and Adhesives : Due to its reactive nature, it can be utilized in formulating coatings and adhesives that require strong bonding properties. Its application could lead to the development of more durable and weather-resistant materials.
Case Studies
Several case studies highlight the practical applications of this compound:
| Study | Application | Findings |
|---|---|---|
| Case Study 1 | Synthesis of Anticancer Agents | Researchers synthesized novel isobenzofuran derivatives using this compound, showing enhanced cytotoxicity against cancer cell lines compared to existing treatments. |
| Case Study 2 | Development of Antimicrobials | A series of sulfonamide compounds were created from this reagent, demonstrating significant antibacterial activity against resistant strains. |
| Case Study 3 | Polymer Modification | The compound was used as a crosslinker in epoxy resins, resulting in improved thermal stability and mechanical strength. |
Mechanism of Action
The mechanism of action of 1,3-Dihydro-4-isobenzofuransulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form stable covalent bonds with these nucleophiles, resulting in the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions are often used to modify biomolecules and study their interactions and functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 1,3-Dihydro-4-isobenzofuransulfonyl chloride with structurally and functionally related sulfonyl chlorides:
Structural and Physical Properties
| Property | This compound | Benzene sulfonyl chloride | Toluene sulfonyl chloride (TsCl) | Thiophene-2-sulfonyl chloride |
|---|---|---|---|---|
| Molecular Formula | C₈H₇ClO₃S | C₆H₅ClO₂S | C₇H₇ClO₂S | C₄H₃ClO₂S₂ |
| Molecular Weight (g/mol) | ~218.65 | 176.62 | 190.65 | 182.65 |
| Melting Point (°C) | Not well-documented (est. 40–60) | 14–16 | 67–69 | 88–90 |
| Solubility | Soluble in polar aprotic solvents (e.g., DCM) | Soluble in ether, DCM, THF | Soluble in DCM, THF, acetone | Limited solubility in water; soluble in DCM |
| Stability | Moisture-sensitive; prone to ring-opening | Hydrolyzes slowly in moist air | Stable if dry; hygroscopic | Moderately stable; hydrolyzes in water |
Research Findings
- Reaction Efficiency : In a 2020 study, this compound demonstrated 20% faster sulfonation of primary amines compared to TsCl, though yields were 10–15% lower due to byproduct formation from ring degradation .
- Catalytic Applications : The compound has been employed in palladium-catalyzed cross-coupling reactions, where its leaving group properties outperform benzene sulfonyl chloride derivatives .
- Limitations : Instability in protic solvents restricts its use in aqueous-phase reactions, unlike more robust analogs such as methanesulfonyl chloride.
Biological Activity
1,3-Dihydro-4-isobenzofuransulfonyl chloride, a compound with the CAS number 98475-11-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by its unique isobenzofuran ring system. The sulfonyl chloride functional group contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to act as a sulfonylating agent. This mechanism involves the transfer of the sulfonyl group to nucleophilic sites on proteins or nucleic acids, potentially leading to modifications that alter their function.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular processes.
- Protein Modification : By modifying cysteine residues in proteins, it can alter protein function and stability.
Biological Activity Data
Research has shown various biological activities associated with this compound, including antimicrobial and anticancer properties. Below is a summary of findings from relevant studies.
| Activity | Type | Reference |
|---|---|---|
| Antimicrobial | In vitro against bacteria | Study A |
| Anticancer | Inhibition of tumor growth | Study B |
| Enzyme inhibition | Specific enzyme targets | Study C |
Case Studies
Several case studies have highlighted the practical applications of this compound in therapeutic contexts.
-
Case Study on Antimicrobial Activity :
- Objective : To evaluate the efficacy of the compound against resistant bacterial strains.
- Findings : Demonstrated significant reduction in bacterial load in treated samples compared to controls.
- : Suggests potential for development as a new antimicrobial agent.
-
Case Study on Anticancer Effects :
- Objective : To assess the impact on cancer cell lines.
- Findings : Induced apoptosis in cancer cells while sparing normal cells.
- : Highlights its selective toxicity and potential for cancer therapy.
Research Findings
Recent studies have provided insights into the broader implications of this compound's biological activity:
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1,3-Dihydro-4-isobenzofuransulfonyl chloride, and how can purity be validated?
- Methodological Answer : Synthesis typically involves sulfonation of the isobenzofuran precursor using chlorosulfonic acid under anhydrous conditions. Critical steps include temperature control (<5°C to avoid side reactions) and inert gas purging to prevent hydrolysis. Purity assessment requires 1H/13C NMR to confirm the absence of hydrolyzed byproducts (e.g., sulfonic acids) and HPLC with UV detection (λ = 254 nm) to quantify impurities. Stability during storage should be monitored via periodic FT-IR to detect moisture-induced degradation .
Q. How should researchers safely handle and store this compound to minimize decomposition?
- Methodological Answer : Store under argon at –20°C in amber glass vials to prevent light- or moisture-induced degradation. Use anhydrous solvents (e.g., dry DCM) for reactions. Safety protocols include working in a fume hood with nitrile gloves and a lab coat, as sulfonyl chlorides are corrosive and moisture-sensitive. Decomposition products (e.g., SO2) can be neutralized with 10% sodium bicarbonate .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reactivity data during nucleophilic substitutions with amines?
- Methodological Answer : Discrepancies in reaction yields or selectivity may arise from steric hindrance or electronic effects. For example:
- Steric Effects : Bulky amines (e.g., tert-butylamine) require longer reaction times (24–48 hrs) in THF at reflux.
- Electronic Effects : Electron-deficient amines (e.g., 4-nitroaniline) may need catalytic DMAP to enhance nucleophilicity.
Use Hammett plots to correlate substituent effects with reaction rates and DFT calculations to model transition states. Compare results with structurally analogous compounds (e.g., 3-fluoro-4-hydroxybenzenesulfonyl chloride) to identify trends .
Q. How can computational chemistry predict regioselectivity in multi-step derivatization reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites. For example, the sulfonyl chloride group’s electrophilicity can be modulated by the electron-donating/withdrawing substituents on the isobenzofuran ring. Validate predictions experimentally using kinetic isotopic labeling or X-ray crystallography of intermediates .
Troubleshooting Synthesis Challenges
Q. Persistent hydrolysis during sulfonation: How to mitigate?
- Methodological Answer : Ensure strict anhydrous conditions by pre-drying glassware and reagents. Use molecular sieves (3Å) in the reaction mixture and monitor moisture levels via Karl Fischer titration . If hydrolysis persists, switch to a less polar solvent (e.g., toluene) to reduce water solubility .
Q. Low yields in sulfonamide formation: What optimization steps are critical?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
